1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone
Overview
Description
1-(2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone is a novel synthetic compound that has been studied for a variety of applications in scientific research. It is a small molecule that can be used as a tool for studying biochemical and physiological effects in laboratory experiments. This compound has been used in a range of studies, including investigations into the mechanism of action of drugs, the effects of environmental toxins, and the effects of certain drugs on the body.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to develop treatments for human diseases. This saturated scaffold is prized for its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported. Their physicochemical parameters, influence of steric factors on biological activity, and structure–activity relationships (SAR) have been explored to guide medicinal chemists in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries, demonstrates the broad synthetic applications and bioavailability of these compounds. Diverse synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents have been developed for substituted pyrimidin-2-one derivatives. The review emphasizes the application of hybrid catalysts from 1992 to 2022 for these scaffolds, attracting researchers to utilize catalytic applications for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives are crucial for designing optical sensors due to their exquisite sensing materials and biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their potential from 2005 to 2020 (Jindal & Kaur, 2021).
Supramolecular Capsules from Calixpyrrole
Calixpyrrole components have been utilized in the self-assembly of supramolecular capsules, with calix[4]pyrroles being the most commonly used units. Despite the structural analogy between calix[4]arenes and calix[4]pyrroles, the examples using calix[4]pyrrole scaffolds for constructing supramolecular capsules remain limited. The review discusses different approaches for using calix[4]pyrrole derivatives in capsule assembly, highlighting the versatility of calix[4]pyrroles in supramolecular chemistry (Ballester, 2011).
Safety And Hazards
The safety and hazards associated with “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” would depend on its toxicity, which could be influenced by factors such as its reactivity, bioavailability, and metabolic stability.
Future Directions
Future research on “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” might involve further studies on its synthesis, characterization, and biological activity. It could also involve the design and synthesis of analogs with improved properties.
Please note that this is a general analysis based on the classes of compounds that “1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone” belongs to, and the actual properties of this specific compound might differ. For a more accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNJKCSCVJLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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